5-bromo-2-chloroBenzenesulfonic acid 5-bromo-2-chloroBenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4052966
InChI: InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
SMILES: C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl
Molecular Formula: C6H4BrClO3S
Molecular Weight: 271.52 g/mol

5-bromo-2-chloroBenzenesulfonic acid

CAS No.:

Cat. No.: VC4052966

Molecular Formula: C6H4BrClO3S

Molecular Weight: 271.52 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-chloroBenzenesulfonic acid -

Specification

Molecular Formula C6H4BrClO3S
Molecular Weight 271.52 g/mol
IUPAC Name 5-bromo-2-chlorobenzenesulfonic acid
Standard InChI InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
Standard InChI Key ZPCKSRTZOTUVFC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl
Canonical SMILES C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) features a benzene ring substituted with bromine at position 5, chlorine at position 2, and a carboxylic acid group at position 1. The molecular weight is 235.46 g/mol, with the InChI key FGERXQWKKIVFQG-UHFFFAOYSA-N confirming its stereochemical uniqueness .

Physical Properties

PropertyValueSource
Melting Point154–156°C (literature)
Boiling Point297.5–351.5°C (experimental)
Density1.7312 g/cm³
Water Solubility2.63 g/L @ 20°C
pKa2.49 ± 0.25 (predicted)

The compound exists as an off-white crystalline powder, stable under dry, room-temperature storage . Its solubility extends to ethanol and organic solvents, facilitating its use in heterogeneous reaction systems .

Synthetic Methodologies

Bromination of 2-Chlorobenzonitrile

A widely adopted route involves brominating 2-chlorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid. Key steps include:

  • Bromination: At 30°C, 2-chlorobenzonitrile reacts with NBS (1:1 molar ratio) in H₂SO₄, yielding 5-bromo-2-chlorobenzonitrile with >99% selectivity .

  • Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (NaOH, 90°C, 4 h) to form 5-bromo-2-chlorobenzoate, followed by acidification with HCl to precipitate the final product .

This method achieves an 85.9% yield and 99.9% HPLC purity, avoiding hazardous intermediates like trichlorotoluene .

Alternative Routes

  • Direct Bromination of 2-Chlorobenzoic Acid: Using sodium sulfide and NBS in H₂SO₄ at 30°C, this one-pot synthesis yields 85% product but generates sulfur byproducts requiring purification .

  • Electrocatalytic Dehalogenation: Ag/Cu electrodes facilitate sequential C-Br and C-Cl bond cleavage in BCBA, producing benzoic acid via hydrogen addition .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs electrophiles to the meta position, but bromine and chlorine substituents limit further halogenation. Decarboxylation occurs at >300°C, forming 5-bromo-2-chlorobenzene derivatives .

Catalytic Dehalogenation

BCBA serves as a model substrate for studying C-X bond cleavage. Kinetic studies show C-Br bonds (bond dissociation energy ≈ 65 kcal/mol) react 4× faster than C-Cl bonds (≈81 kcal/mol) under electrocatalytic conditions .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

  • SGLT-2 Inhibitors: BCBA is a key precursor to dapagliflozin (anti-diabetic) and empagliflozin (cardioprotective agent). Patent CN113321577A details its use in glycoside coupling reactions to enhance pharmacokinetic profiles .

  • Deuterated Analogues: BCBA undergoes isotopic exchange to produce 2-chloro-5-deuteriobenzoic acid, a tracer in metabolic studies .

Materials Science

  • Polymer Additives: Incorporated into epoxy resins, BCBA improves flame retardancy by releasing HBr and HCl during thermal decomposition .

  • Coordination Complexes: The carboxylate group binds transition metals (e.g., Cu²⁺), forming catalysts for Ullmann coupling reactions .

ParameterDataSource
Acute Oral Toxicity (LD₅₀)>2,000 mg/kg (rat)
Skin IrritationNon-irritating (OECD 404)
Biodegradability28% in 28 days (OECD 301B)

Waste Management

Brominated byproducts from BCBA synthesis require neutralization with NaHCO₃ before disposal. Incineration with alkali scrubbers prevents HBr/HCl emissions .

Recent Innovations and Patents

Process Optimization

  • Continuous Flow Synthesis: Patent CN113321577A describes a tubular reactor system that reduces reaction time from 24 h to 6 h while maintaining 99% yield .

  • Solvent Recycling: Methanol/water mixtures from crystallization steps are distilled and reused, cutting solvent costs by 40% .

Analytical Advances

  • HPLC Methods: A reverse-phase C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile) resolves BCBA from des-bromo impurities with a retention time of 8.2 min .

  • In Situ FTIR Monitoring: Real-time tracking of nitrile hydrolysis enables precise endpoint detection, reducing over-hydrolysis byproducts .

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